![molecular formula C20H21N3O4 B4394978 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4394978.png)
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide
Overview
Description
Oxadiazole derivatives are an important class of heterocyclic compounds known for their wide range of biological activities. The synthesis and study of such compounds, including those with substitutions similar to "3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide," are of interest due to their potential as pharmaceutical agents and their unique chemical properties.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides into oxadiazoles. For example, derivatives similar to the compound of interest can be synthesized by converting organic acids into corresponding esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols, which are then reacted with suitable anilines or halides to form the final oxadiazole compounds (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, often substituted with various phenyl groups. The structure affects the compound's electronic distribution, impacting its chemical reactivity and biological activity. X-ray diffraction (XRD) and NMR spectroscopy are common techniques used for structural elucidation (Hongwei Wang et al., 2005).
Chemical Reactions and Properties
Oxadiazole derivatives can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents on the oxadiazole ring and the surrounding functional groups. Their chemical properties are influenced by the nature of the substituents, which can alter the electron density and reactivity of the oxadiazole core.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystal structure, of oxadiazole derivatives depend on their molecular structure. For instance, the introduction of methoxy or ethoxy groups can influence the compound's solubility in organic solvents, while the overall molecular geometry affects the crystalline form and melting point.
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups attached to the oxadiazole ring. The presence of electron-donating or electron-withdrawing groups can significantly impact the compound's chemical behavior, including its potential as a lipoxygenase inhibitor or its anticancer activity (T. Yakantham et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on “3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide” and similar compounds could involve further exploration of their potential applications, particularly in the field of medicinal chemistry. Given their diverse properties, oxadiazoles have potential for a wide range of applications .
properties
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-26-17-10-5-4-9-16(17)20-22-19(27-23-20)12-11-18(24)21-14-7-6-8-15(13-14)25-2/h4-10,13H,3,11-12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXHXFXTODBWLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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